molecular formula C18H16FN3OS B2830305 N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-25-4

N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2830305
CAS RN: 851131-25-4
M. Wt: 341.4
InChI Key: IFJKGTMCDZTZCA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential applications in neurological disorders.

Scientific Research Applications

N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive function in animal models of schizophrenia.

Mechanism of Action

N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide acts as a selective, non-competitive antagonist of the M1 muscarinic acetylcholine receptor. It has been shown to increase the release of acetylcholine in the brain by blocking the inhibitory effects of the M1 receptor on acetylcholine release. This increased release of acetylcholine can improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, as well as the expression of choline acetyltransferase, the enzyme responsible for the synthesis of acetylcholine. This compound has also been shown to increase the number of cholinergic neurons in the brain and to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is its selectivity for the M1 receptor, which reduces the potential for off-target effects. However, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has poor solubility in water, which can limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and increased selectivity for the M1 receptor. Finally, further research is needed to fully understand the long-term effects of this compound on cognitive function and memory.

Synthesis Methods

N-(3-fluorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can be synthesized through a multistep process involving the reaction of 3-fluoroaniline with 2-bromoacetophenone, followed by the reaction of the resulting compound with m-tolylthiourea. The final product, this compound, is obtained through a thioacetylation reaction using acetic anhydride.

properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-13-4-2-7-16(10-13)22-9-8-20-18(22)24-12-17(23)21-15-6-3-5-14(19)11-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJKGTMCDZTZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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